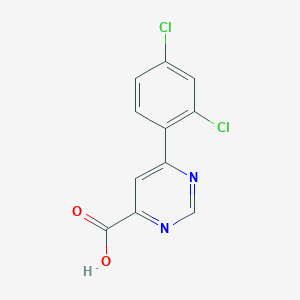![molecular formula C42H52S2 B14885100 S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
S-DNTT-10 [for organic electronics]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-DNTT-10 involves the formation of the S-shaped fused ring structure through a series of organic reactionsThe reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of S-DNTT-10 involves scaling up the synthetic routes to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
S-DNTT-10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of S-DNTT-10 with modified electronic properties. These derivatives can be used to fine-tune the performance of organic electronic devices .
Applications De Recherche Scientifique
S-DNTT-10 has a wide range of scientific research applications, including:
Organic Field-Effect Transistors (OFETs): S-DNTT-10 is used as a semiconductor material in OFETs due to its high hole mobility and stability
Solar Cells: The compound is explored for use in organic photovoltaic cells to improve their efficiency and stability
Sensors: S-DNTT-10-based sensors are developed for detecting various chemical and biological analytes
Flexible Electronics: Due to its good solubility and processability, S-DNTT-10 is used in flexible electronic devices
Mécanisme D'action
The mechanism by which S-DNTT-10 exerts its effects is primarily through its ability to facilitate charge transport in organic electronic devices. The S-shaped fused ring structure allows for efficient π-π stacking, which enhances charge carrier mobility. The decyl groups at the 3 and 10 positions improve solubility and processability, making it suitable for various fabrication techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
C10-DNTT: A linear structure isomer of S-DNTT-10 with lower solubility and mobility
Ph-BTBT-10: Another high-performance p-type organic semiconductor with different structural features
TU-1 and TU-3: High-performance n-type organic semiconductors with different electronic properties
Uniqueness of S-DNTT-10
S-DNTT-10 stands out due to its unique S-shaped fused ring structure, which provides higher solubility and mobility compared to its linear isomer, C10-DNTT. Additionally, its excellent thermal stability and processability make it a versatile material for various organic electronic applications .
Propriétés
Formule moléculaire |
C42H52S2 |
|---|---|
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
6,18-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.03,8.014,23.015,20]tetracosa-1(13),2(11),3(8),4,6,9,14(23),15(20),16,18,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3 |
Clé InChI |
AGHKOJFZLRNNRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



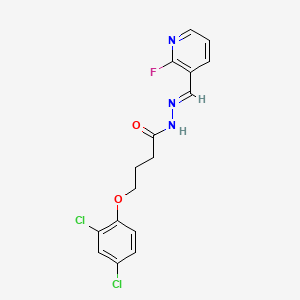
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
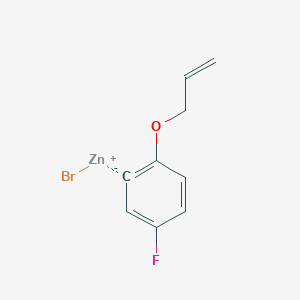
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
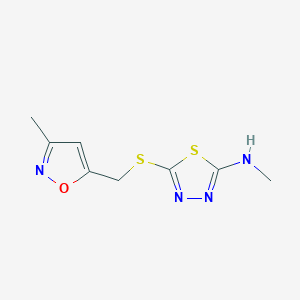
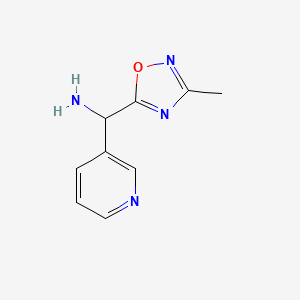
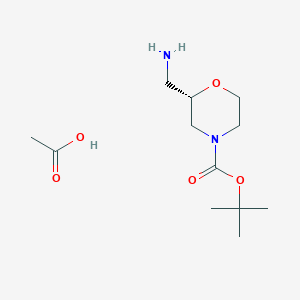
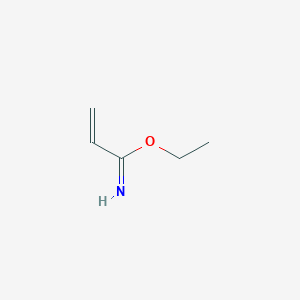
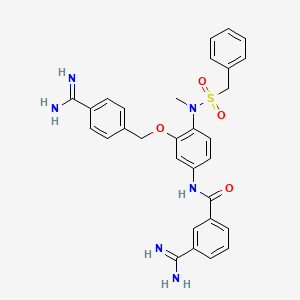
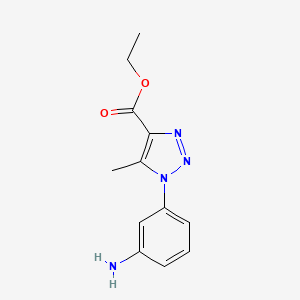
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
